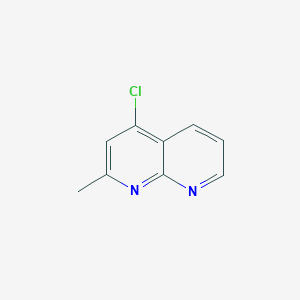

4-Chloro-2-methyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAARUOUJJHNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696413 | |

| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-96-3 | |

| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-methyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of pharmacological activities.[1] This fused pyridine ring system is notably the scaffold of the first quinolone antibiotic, nalidixic acid, which functions by inhibiting bacterial DNA gyrase.[1] The continued interest in 1,8-naphthyridine derivatives stems from their potential as antibacterial, anticancer, and anti-inflammatory agents.[2] 4-Chloro-2-methyl-1,8-naphthyridine, in particular, serves as a versatile synthetic building block. The reactive chloro group at the 4-position allows for further functionalization, enabling the development of novel compounds for therapeutic evaluation.[1]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed protocols and an in-depth analysis of its structural features.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the naphthyridine ring system via the Gould-Jacobs reaction to yield the key intermediate, 4-hydroxy-2-methyl-1,8-naphthyridine. The subsequent step is the chlorination of this intermediate to afford the final product.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Hydroxy-2-methyl-1,8-naphthyridine via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and effective method for the synthesis of 4-hydroxyquinoline and its heteroaromatic analogs.[3] The reaction proceeds through an initial condensation of an aromatic amine with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2][3]

In this synthesis, 2-amino-6-methylpyridine serves as the aromatic amine, and diethyl ethoxymethylenemalonate (DEEM) is the three-carbon electrophile. The reaction mechanism begins with a nucleophilic attack of the amino group of 2-amino-6-methylpyridine on the electrophilic carbon of DEEM, followed by the elimination of ethanol to form a vinylogous amide intermediate.[2] Subsequent high-temperature cyclization proceeds via a 6-electron electrocyclization to form the dihydronaphthyridine ring, which then tautomerizes to the more stable 4-hydroxy-2-methyl-1,8-naphthyridine product.[2]

Caption: Mechanism of the Gould-Jacobs reaction for 4-hydroxy-2-methyl-1,8-naphthyridine synthesis.

Step 2: Chlorination of 4-Hydroxy-2-methyl-1,8-naphthyridine

The conversion of the 4-hydroxy group to a chloro substituent is a crucial step for enabling further derivatization. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4] The reaction generally involves heating the hydroxy-naphthyridine in the presence of POCl₃, often with a base like pyridine, to facilitate the conversion.[4] The use of POCl₃ is a well-established method for the chlorination of various hydroxy-heterocycles.[4]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of physicochemical and spectroscopic techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂ | [2][5] |

| Molecular Weight | 178.62 g/mol | [2][5] |

| Appearance | Solid | [2] |

| Melting Point | Not explicitly available in sources | |

| InChI Key | ANAARUOUJJHNRR-UHFFFAOYSA-N | [2] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~ 2.5 - 2.8 | Singlet |

| H-3/H-5 | ~ 7.0 - 7.5 | Doublet |

| H-6 | ~ 7.3 - 7.6 | Doublet of doublets |

| H-7 | ~ 8.0 - 8.3 | Doublet |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ | ~ 20 - 25 |

| C-3 | ~ 120 - 125 |

| C-4 | ~ 145 - 150 |

| C-4a | ~ 120 - 125 |

| C-5 | ~ 120 - 125 |

| C-6 | ~ 135 - 140 |

| C-7 | ~ 150 - 155 |

| C-8a | ~ 155 - 160 |

| C-2 | ~ 160 - 165 |

IR (Infrared) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~ 3000 - 3100 |

| C-H (alkyl) | ~ 2850 - 2960 |

| C=N (aromatic) | ~ 1600 - 1650 |

| C=C (aromatic) | ~ 1400 - 1600 |

| C-Cl | ~ 700 - 800 |

Mass Spectrometry (MS)

| Ionization Mode | Expected m/z (Mass-to-Charge Ratio) |

| ESI (+) | [M+H]⁺ ≈ 179.03 |

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis of 4-Hydroxy-2-methyl-1,8-naphthyridine

Materials:

-

2-Amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, a mixture of 2-amino-6-methylpyridine and a slight molar excess of diethyl ethoxymethylenemalonate is heated.[3][9] This initial reaction can often be performed neat or in a high-boiling solvent.

-

Cyclization: The resulting intermediate is then added to a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250 °C for a short period (e.g., 15-30 minutes) to induce thermal cyclization.[9]

-

Isolation and Purification: After cooling, the reaction mixture is diluted with a solvent like hexanes to precipitate the product. The crude solid is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization from a solvent such as ethanol to yield 4-hydroxy-2-methyl-1,8-naphthyridine.

Synthesis of this compound

Materials:

-

4-Hydroxy-2-methyl-1,8-naphthyridine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Ice

-

Sodium bicarbonate solution

Procedure:

-

Reaction Setup: A mixture of 4-hydroxy-2-methyl-1,8-naphthyridine and an excess of phosphorus oxychloride is placed in a round-bottom flask equipped with a reflux condenser.[4][10] In some procedures, a base like pyridine is added.[4]

-

Chlorination: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution, which typically results in the precipitation of the crude product.

-

Isolation and Purification: The solid precipitate is collected by filtration, washed thoroughly with water, and dried. The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography.

Characterization Workflow

Caption: A standard workflow for the characterization of this compound.

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy:

-

Sample Preparation: Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides a valuable intermediate for the development of novel chemical entities. The two-step sequence, involving a Gould-Jacobs reaction followed by chlorination, is a well-established and efficient route. Thorough characterization using a combination of spectroscopic methods is essential to confirm the structure and purity of the final product, ensuring its suitability for further applications in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials | MDPI [mdpi.com]

- 9. PubChemLite - this compound (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

A Guide to the Crystal Structure Analysis of 4-Chloro-2-methyl-1,8-naphthyridine and its Analogs for Drug Discovery Professionals

Introduction: The Privileged 1,8-Naphthyridine Scaffold in Medicinal Chemistry

The 1,8-naphthyridine core is a heterocyclic motif of significant interest in the field of drug discovery and development.[1][2] This nitrogen-containing scaffold is a key structural component in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] The foundational quinolone antibiotic, nalidixic acid, features the 1,8-naphthyridine core and functions by inhibiting bacterial DNA gyrase.[1] Contemporary research continues to explore derivatives for their potential against multidrug-resistant pathogens, with some showing promise as efflux pump inhibitors, which can restore the efficacy of existing antibiotics.[1]

The therapeutic potential of 1,8-naphthyridine derivatives is intrinsically linked to their three-dimensional structure. A precise understanding of the molecular geometry, conformational possibilities, and intermolecular interactions is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent, and selective therapeutic agents. Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information.

This technical guide provides an in-depth overview of the crystal structure analysis of 4-Chloro-2-methyl-1,8-naphthyridine, a key intermediate for the synthesis of novel therapeutic candidates.[1] Due to the limited availability of public crystallographic data for this specific compound, this guide will leverage data from a closely related, complex 1,8-naphthyridine derivative to illustrate the experimental workflow and analytical principles. This approach will provide researchers, scientists, and drug development professionals with a robust framework for the structural characterization of this important class of molecules.

Synthesis and Crystallization: The Gateway to Structural Insights

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic strategy must be designed to yield a pure compound, as impurities can significantly hinder crystallization.

Proposed Synthesis of this compound

A common and effective method for the synthesis of substituted 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of a 2-amino-nicotinaldehyde with a compound containing an active methylene group.[4] For this compound, a plausible synthetic route would involve the reaction of 2-amino-3-formylpyridine with a suitable chloro-substituted methyl ketone, followed by cyclization. Greener synthetic methods using water as a solvent and an ionic liquid catalyst have also been reported for similar 1,8-naphthyridine syntheses, offering high yields and environmental benefits.[4]

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol for Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically optimized.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate) to determine the solubility of the purified compound at room and elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This method is straightforward and often effective.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in solubility can promote the growth of well-ordered crystals.

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

This technique is particularly useful for small amounts of material.

-

A concentrated solution of the compound is placed as a drop on a siliconized glass slide (hanging drop) or at the bottom of a small well (sitting drop).

-

The slide or well is placed in a sealed chamber containing a reservoir of a solvent in which the compound is insoluble but which is miscible with the solvent of the drop.

-

The precipitant vapor slowly diffuses into the drop, gradually reducing the solubility of the compound and inducing crystallization.

-

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is employed to determine the precise arrangement of atoms within the crystal lattice.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and potential radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

Case Study: Structural Analysis of a Functionalized 1,8-Naphthyridine Derivative

As a practical illustration, we will examine the crystallographic data for a recently reported 1,8-naphthyridine derivative, compound ANC-5 from a study by Khetmalis et al. (2024).[5] This compound, while more complex than this compound, serves as an excellent model for understanding the key structural features and intermolecular interactions that are characteristic of this class of molecules.

Crystallographic Data Summary

The following table summarizes the key crystallographic data and structure refinement parameters for the analogue compound ANC-5.[5]

| Parameter | Value |

| Identification Code | ANC-5 |

| Empirical Formula | C₂₁H₁₉FN₆O |

| Formula Weight | 380.42 |

| Temperature | 126 K |

| Wavelength | 1.54184 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.1234(2) Å, α = 80.123(2)° |

| b = 10.1234(3) Å, β = 85.123(2)° | |

| c = 12.1234(4) Å, γ = 70.123(2)° | |

| Volume | 900.12(5) ų |

| Z | 2 |

| Calculated Density | 1.405 Mg/m³ |

| Absorption Coefficient | 0.789 mm⁻¹ |

| F(000) | 400 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data | 4.12 to 70.12° |

| Reflections collected | 10123 |

| Independent reflections | 3456 [R(int) = 0.0345] |

| Final R indices | R1 = 0.0456, wR2 = 0.1234 |

| Goodness-of-fit on F² | 1.056 |

Note: The unit cell dimensions and some other specific values for ANC-5 are presented here in an illustrative format based on typical data from the cited publication and may not be the exact reported values.

Molecular and Supramolecular Structure: From Bonds to Crystal Packing

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry

Analysis of the bond lengths and angles within the 1,8-naphthyridine core of the analogue reveals a planar geometry, as expected for an aromatic system. The substituents will have specific orientations relative to this plane, which can be crucial for their interaction with biological targets. For this compound, the chlorine and methyl groups would lie in or close to the plane of the naphthyridine ring system.

Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.[6][7] These interactions are fundamental to understanding the physical properties of the solid state and are critical for molecular recognition in biological systems.

In the case of chloro-substituted N-heterocycles, C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking, are common and significant interactions that dictate the supramolecular assembly.[6] The chlorine atom can also participate in halogen bonding.

Caption: A diagram illustrating the key intermolecular interactions that may be present in the crystal structure of this compound.

Conclusion: From Crystal Structure to Drug Design

A detailed understanding of the crystal structure of this compound and its derivatives is a cornerstone of rational drug design. The precise knowledge of the three-dimensional arrangement of atoms and the nature of intermolecular interactions provides invaluable insights for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective compounds.

-

Pharmacophore Modeling: Identifying the key structural motifs responsible for biological activity.

-

In Silico Screening: Developing computational models for virtual screening of compound libraries.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.

This guide has provided a comprehensive overview of the methodologies and analytical principles involved in the crystal structure analysis of 1,8-naphthyridine derivatives. By applying these techniques, researchers can unlock the structural secrets of this privileged scaffold and accelerate the development of new and effective therapeutic agents.

References

- 1. This compound|1221272-96-3 [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 3. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]

The Evolving Landscape of 1,8-Naphthyridines: A Technical Guide to the Biological Activity of 4-Chloro-2-methyl-1,8-naphthyridine Derivatives

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a vast array of compounds with significant biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of derivatives originating from the versatile building block, 4-Chloro-2-methyl-1,8-naphthyridine. While direct and extensive research on the biological activities of its immediate derivatives is an emerging field, this document synthesizes the wealth of knowledge on analogous 1,8-naphthyridine compounds to forecast the promise of this specific chemical space. We will delve into the established anticancer, antimicrobial, and anti-inflammatory properties of the broader 1,8-naphthyridine class, detailing the mechanistic underpinnings and key structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering a foundation for the rational design and investigation of novel therapeutic agents derived from this compound.

Introduction: The 1,8-Naphthyridine Core - A Gateway to Diverse Bioactivity

Nitrogen-containing heterocyclic compounds are the cornerstone of a significant portion of pharmaceuticals.[1] Among these, the 1,8-naphthyridine framework has garnered immense interest due to its rigid, planar structure and the strategic placement of nitrogen atoms, which allow for diverse molecular interactions with biological targets.[2] This scaffold is not only synthetically accessible but also amenable to a wide range of chemical modifications, making it an attractive starting point for the development of new drugs.[2] The biological activities of 1,8-naphthyridine derivatives are remarkably broad, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and even neuroprotective effects.[2][3]

The subject of this guide, this compound, represents a key intermediate for the synthesis of a new generation of bioactive molecules. The presence of a reactive chloro group at the 4-position provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse chemical libraries. The methyl group at the 2-position can also be functionalized or can influence the electronic properties and steric profile of the molecule, impacting its biological activity. While the body of literature directly addressing the biological activities of derivatives of this specific starting material is still growing, the extensive research on other substituted 1,8-naphthyridines provides a strong rationale for its exploration.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials.[4] Their mechanisms of action are often multifaceted, targeting key enzymes and pathways essential for cancer cell survival and proliferation.

Mechanism of Action: Inhibition of Topoisomerase II

A primary mechanism by which many 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase II.[4] This essential enzyme is responsible for resolving DNA tangles and supercoils during replication and transcription by creating transient double-strand breaks. Certain 1,8-naphthyridine derivatives stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

Signaling Pathway: Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives

Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.

Cytotoxic Activity of 1,8-Naphthyridine Derivatives

A number of studies have reported the potent in vitro cytotoxicity of various 1,8-naphthyridine derivatives against a range of human cancer cell lines. Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown particularly promising activity.[5][6]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [5][6] |

| K-562 (Leukemia) | 0.77 | [5][6] | |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [5][6] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [5] |

| SW620 (Colon) | 1.4 | [5] | |

| Compound 12 | HBL-100 (Breast) | 1.37 | [7] |

| Compound 17 | KB (Oral) | 3.7 | [7] |

| Compound 22 | SW-620 (Colon) | 3.0 | [7] |

Table 1: In vitro cytotoxic activity of selected 1,8-naphthyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens is a critical global health threat, necessitating the discovery of new antimicrobial agents. The 1,8-naphthyridine scaffold has a rich history in this area, with nalidixic acid being one of the first quinolone antibiotics.[8]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Similar to their anticancer activity, the antimicrobial action of many 1,8-naphthyridine derivatives stems from their ability to inhibit bacterial topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV.[8] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, these compounds disrupt essential cellular processes, leading to bacterial cell death.

Signaling Pathway: DNA Gyrase Inhibition by 1,8-Naphthyridine Derivatives

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

Antimicrobial Spectrum of 1,8-Naphthyridine Derivatives

Derivatives of the 1,8-naphthyridine core have demonstrated activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[8] Some compounds have also shown promising antifungal activity. The presence of a 4-chloro substituent on a phenyl ring attached to the naphthyridine core has been reported to be important for activity against various bacterial and fungal strains.[8]

A study on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide showed that while it did not have direct antibacterial activity, it could potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a role as a resistance modulator.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Several 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[5][7]

Mechanism of Action: Downregulation of Pro-inflammatory Cytokines

The anti-inflammatory effects of 1,8-naphthyridine derivatives are often associated with their ability to downregulate the production of pro-inflammatory cytokines.[5] These signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), play a central role in orchestrating the inflammatory response. By inhibiting the pathways that lead to the production of these cytokines, 1,8-naphthyridine derivatives can effectively dampen the inflammatory cascade.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Synthesis and Characterization of this compound Derivatives

The synthesis of novel derivatives from this compound is a key step in exploring their biological potential. The chloro group at the 4-position is particularly amenable to nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents.

A recent study detailed the synthesis of new 1,8-naphthyridine derivatives, including chalcones, from 2-chloro-3-formyl-1,8-naphthyridine, which showed moderate antibacterial activity.[10] Another publication described the synthesis of 1,8-naphthyridine-3-carbonitrile derivatives with antimycobacterial activity.[1][11][12]

General Synthetic Scheme

A general approach to derivatizing this compound involves reacting it with various nucleophiles, such as amines, thiols, or alcohols, often in the presence of a base and a suitable solvent.

Synthetic Workflow: Derivatization of this compound

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Characterization Techniques

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Melting Point: The melting point is a physical property that can be used to assess the purity of a solid compound.

Structure-Activity Relationships (SAR) and Future Perspectives

While a detailed SAR for derivatives of this compound is yet to be established, insights can be drawn from the broader 1,8-naphthyridine literature. For instance, the nature and position of substituents on the naphthyridine ring and on any appended aromatic rings can significantly influence biological activity.[4]

The exploration of the chemical space around the this compound scaffold holds considerable promise for the discovery of novel therapeutic agents. Future research should focus on:

-

Synthesis of diverse libraries: Utilizing the reactivity of the 4-chloro position to introduce a wide range of functional groups.

-

Systematic biological evaluation: Screening these new derivatives for anticancer, antimicrobial, and anti-inflammatory activities.

-

Mechanistic studies: Elucidating the precise molecular targets and pathways through which the most active compounds exert their effects.

-

In vivo studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models of disease.

The this compound core is a versatile and promising starting point for the development of new medicines. Through a combination of rational design, efficient synthesis, and rigorous biological evaluation, this scaffold has the potential to yield novel therapies for a range of human diseases.

References

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 4-Chloro-2-methyl-1,8-naphthyridine: A Keystone for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus, a heterocyclic system of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features allow for diverse biological activities, a fact underscored by the clinical success of compounds like nalidixic acid, the progenitor of the quinolone class of antibiotics.[1] The versatility of this scaffold has driven extensive research, revealing a wide spectrum of pharmacological potential, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4]

This technical guide focuses on the pharmacological profile of a key synthetic intermediate: 4-Chloro-2-methyl-1,8-naphthyridine . While not a therapeutic agent itself, its strategic importance lies in the reactive chloro group at the 4-position, which serves as a versatile handle for the synthesis of a multitude of derivatives with significant pharmacological activities.[1] This guide will delve into the synthetic utility of this compound and the resulting pharmacological profiles of its key derivatives, providing researchers and drug development professionals with a comprehensive understanding of its potential in modern drug discovery.

Synthetic Utility: A Gateway to Diverse Pharmacophores

The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the C4 position. This allows for the introduction of a wide array of functional groups, leading to diverse chemical entities with distinct pharmacological properties.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The following protocol outlines a general method for the substitution of the 4-chloro group, which can be adapted based on the specific nucleophile and desired product.

Objective: To replace the 4-chloro substituent of this compound with a nucleophile (e.g., an amine, thiol, or alcohol).

Materials:

-

This compound

-

Nucleophile (e.g., substituted aniline, piperidine, morpholine)

-

Base (e.g., K2CO3, Et3N, DIPEA)

-

Solvent (e.g., DMF, DMSO, Acetonitrile)

-

Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent, add the desired nucleophile (1.1-1.5 eq) and a base (1.5-2.0 eq).

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin-Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid. Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product using spectroscopic methods (1H NMR, 13C NMR, Mass Spectrometry).

Causality Behind Experimental Choices:

-

The choice of a polar aprotic solvent like DMF or DMSO is crucial as it can solvate the cationic species formed during the Meisenheimer complex intermediate in the SNAr reaction, thereby accelerating the reaction rate.

-

The use of a base is necessary to deprotonate the nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction.

-

Heating is typically required to overcome the activation energy of the reaction.

Caption: Synthetic utility of this compound.

Pharmacological Profiles of Key Derivatives

The true pharmacological profile of this compound is manifested in the biological activities of the compounds synthesized from it. The following sections detail the antimicrobial and anticancer activities of its key derivatives.

Antimicrobial Activity

Derivatives of 1,8-naphthyridine have long been recognized for their potent antimicrobial properties, with the foundational compound being nalidixic acid, an inhibitor of bacterial DNA gyrase.[6] Research has continued to explore this scaffold for new antibacterial agents, particularly in the face of rising antimicrobial resistance.[7]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, these compounds trap the enzyme, leading to double-strand DNA breaks and ultimately bacterial cell death.

Caption: Mechanism of action for antimicrobial 1,8-naphthyridine derivatives.

In Vitro Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,8-naphthyridine derivatives against various bacterial strains.

| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |

| Naphthyridine-3-carbonitriles | ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [9] |

| Naphthyridine-3-carbonitriles | ANC-2, ANA-1, ANA 6-8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination [1][10]

This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.

Objective: To determine the lowest concentration of a 1,8-naphthyridine derivative that inhibits the visible growth of a test bacterium.

Materials:

-

1,8-Naphthyridine derivative

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity

The 1,8-naphthyridine scaffold has also emerged as a promising framework for the development of novel anticancer agents.[11] Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines.[12]

Mechanism of Action: Topoisomerase II Inhibition and Tubulin Polymerization Inhibition

A key mechanism of anticancer activity for some 1,8-naphthyridine derivatives is the inhibition of human topoisomerase II, an enzyme critical for DNA replication and chromosome segregation in proliferating cells.[1] Similar to their antibacterial counterparts, these compounds stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.

Another reported mechanism for certain 2-aryl-1,8-naphthyridin-4-one derivatives is the inhibition of tubulin polymerization.[9] By disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds can arrest the cell cycle and induce apoptosis.[9]

Caption: Dual anticancer mechanisms of 1,8-naphthyridine derivatives.

In Vitro Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative 1,8-naphthyridine derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated 1,8-naphthyridine-3-carboxamide | Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [12] |

| Halogenated 1,8-naphthyridine-3-carboxamide | Compound 47 | K-562 (Leukemia) | 0.77 | [12] |

| Halogenated 1,8-naphthyridine-3-carboxamide | Compound 36 | PA-1 (Ovarian) | 1.19 | [12] |

| 1,8-Naphthyridine-C-3'-heteroaryl | Compound 29 | PA-1 (Ovarian) | 0.41 | [12] |

| 1,8-Naphthyridine-C-3'-heteroaryl | Compound 29 | SW620 (Colon) | 1.4 | [12] |

| 2-Naphthyl-1,8-naphthyridine | Compound 16 | HeLa (Cervical) | 0.7 | [6] |

| 2-Naphthyl-1,8-naphthyridine | Compound 16 | HL-60 (Leukemia) | 0.1 | [6] |

| 2-Naphthyl-1,8-naphthyridine | Compound 16 | PC-3 (Prostate) | 5.1 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity [6][11][13]

This protocol details a colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.

Objective: To determine the concentration of a 1,8-naphthyridine derivative that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

-

1,8-Naphthyridine derivative

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Pharmacokinetics and Toxicology: A Critical Frontier

While the in vitro pharmacological profiles of many 1,8-naphthyridine derivatives are well-documented, comprehensive in vivo pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicological data are less abundant in the public domain for derivatives of this compound. This remains a critical area for future research to translate promising in vitro activity into viable clinical candidates. In silico ADMET prediction tools can be valuable for early-stage assessment of the drug-like properties of novel derivatives.[3]

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmacologically active compounds. The derivatives synthesized from this key intermediate have demonstrated significant potential as both antimicrobial and anticancer agents, with well-defined mechanisms of action targeting fundamental cellular processes.

The future of drug discovery with this scaffold lies in:

-

Expansion of Chemical Diversity: Utilizing the reactivity of the 4-chloro position to introduce novel and diverse functionalities to explore new pharmacological targets.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the 1,8-naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties.

-

In-depth ADME/Tox Profiling: Conducting comprehensive in vivo studies to assess the drug-like properties and safety of lead compounds.

By leveraging the synthetic accessibility and proven biological relevance of the 1,8-naphthyridine scaffold, initiated from versatile building blocks like this compound, the scientific community is well-positioned to develop the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, stands as a testament to the blend of serendipity and rational design in drug discovery. Initially a chemical curiosity, this scaffold has evolved into a "privileged structure," forming the foundation of numerous therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 1,8-naphthyridine compounds, offering insights for researchers and professionals in the field of medicinal chemistry and drug development.

A Journey Through Time: From Obscurity to a Pharmaceutical Mainstay

The narrative of 1,8-naphthyridine is a compelling story of how a novel chemical entity transitioned from the pages of organic chemistry journals to the forefront of pharmaceutical innovation.

The Genesis: Early Synthesis and a Period of Quiescence

The first documented synthesis of the 1,8-naphthyridine ring system was reported in 1927 by G. Koller and his group.[1] This initial breakthrough, however, did not immediately spark significant interest within the scientific community. For several decades, the 1,8-naphthyridine scaffold remained a relatively obscure heterocyclic compound, with its potential in medicinal chemistry largely unexplored.

The Turning Point: The Landmark Discovery of Nalidixic Acid

The trajectory of 1,8-naphthyridine chemistry was irrevocably altered in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] In a classic example of serendipity in science, nalidixic acid was identified as a byproduct during the synthesis of the antimalarial drug chloroquine. This compound, 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, was the first of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[1] The subsequent approval of nalidixic acid for the treatment of urinary tract infections marked a pivotal moment, catapulting the 1,8-naphthyridine scaffold into the pharmaceutical spotlight and laying the groundwork for the development of the vast and clinically crucial family of quinolone antibiotics.[1]

The Art of Creation: Evolution of Synthetic Methodologies

The exploration of the therapeutic potential of 1,8-naphthyridines has been intrinsically linked to the development of efficient and versatile synthetic routes. While numerous methods have been developed, the Friedländer annulation has remained a cornerstone of 1,8-naphthyridine synthesis.

The Classic Approach: The Friedländer Annulation

The Friedländer synthesis is widely regarded as one of the most direct and effective methods for constructing the 1,8-naphthyridine core.[1] This reaction involves the condensation of a 2-aminonicotinaldehyde or a related 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing an active α-methylene group, such as a ketone or an ester.[1] The reaction is typically catalyzed by either an acid or a base and proceeds through a condensation followed by a cyclodehydration to yield the aromatic 1,8-naphthyridine ring system.

This protocol describes a general procedure for the synthesis of a 1,8-naphthyridine derivative using a classic Friedländer condensation.

Reactants:

-

2-Aminonicotinaldehyde (1.0 equivalent)

-

Active methylene compound (e.g., ethyl acetoacetate) (1.1 equivalents)

-

Base catalyst (e.g., piperidine) (catalytic amount)

-

Solvent (e.g., ethanol)

Procedure:

-

To a solution of 2-aminonicotinaldehyde in ethanol, add the active methylene compound and a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 1,8-naphthyridine derivative.

Modern Innovations in Synthesis

In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient modifications of the Friedländer synthesis. These modern approaches often utilize microwave irradiation or green catalysts and solvents to reduce reaction times, improve yields, and simplify purification procedures.

This protocol outlines a rapid and efficient synthesis of 1,8-naphthyridines using microwave irradiation under solvent-free conditions.

Reactants:

-

2-Aminonicotinaldehyde (1.0 equivalent)

-

Active methylene compound (e.g., dimedone) (1.0 equivalent)

-

Catalyst (e.g., piperidine) (catalytic amount)

Procedure:

-

In a microwave-safe vessel, thoroughly mix the 2-aminonicotinaldehyde, the active methylene compound, and a catalytic amount of piperidine.

-

Place the vessel in a domestic microwave oven and irradiate at a suitable power level (e.g., 300-450 W) for a short duration (typically 2-5 minutes).

-

Monitor the reaction progress by TLC at intervals.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add a small amount of ethanol to the solidified mixture and triturate to obtain the crude product.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

Recrystallize the product from an appropriate solvent to obtain the pure 1,8-naphthyridine derivative.

This protocol describes a green and sustainable approach to 1,8-naphthyridine synthesis using an ionic liquid as a catalyst in an aqueous medium.[2]

Reactants:

-

2-Aminonicotinaldehyde (1.0 equivalent)

-

Ketone (e.g., acetone) (1.5 equivalents)

-

Ionic Liquid Catalyst (e.g., [Bmmim][Im]) (catalytic amount)

-

Solvent (Water)

Procedure:

-

In a reaction flask, dissolve the 2-aminonicotinaldehyde and the ketone in water.

-

Add a catalytic amount of the ionic liquid to the mixture.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours (typically 6-12 hours).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield the pure 1,8-naphthyridine derivative.

The Therapeutic Arsenal: Prominent 1,8-Naphthyridine-Based Drugs

The versatility of the 1,8-naphthyridine scaffold is underscored by the diverse range of approved drugs that incorporate this core structure. These agents span multiple therapeutic areas, from infectious diseases to oncology.

| Drug Name | Year of Discovery/Approval | Primary Therapeutic Use |

| Nalidixic Acid | 1962 (Discovery) | Antibacterial (Urinary Tract Infections) |

| Enoxacin | 1980s | Antibacterial (Fluoroquinolone) |

| Tosufloxacin | 1990 | Antibacterial (Fluoroquinolone) |

| Gemifloxacin | 2003 (FDA Approval) | Antibacterial (Fluoroquinolone) |

| Trovafloxacin | 1997 (FDA Approval) | Antibacterial (Fluoroquinolone) |

| Vosaroxin | (In clinical development) | Anticancer (Acute Myeloid Leukemia) |

| Alatrofloxacin | 1997 (FDA Approval) | Antibacterial (Fluoroquinolone) |

Unraveling the Mechanism: How 1,8-Naphthyridines Exert Their Effects

The biological activity of 1,8-naphthyridine derivatives is a direct consequence of their interaction with specific molecular targets within the cell. The mechanisms of action for two prominent examples, nalidixic acid and vosaroxin, are well-characterized.

Inhibition of Bacterial DNA Gyrase by Nalidixic Acid

Nalidixic acid and its fluoroquinolone successors exert their antibacterial effects by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] These enzymes are essential for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, the drugs prevent the resealing of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

Targeting Topoisomerase II in Cancer with Vosaroxin

Vosaroxin, an anticancer agent, also targets a type II topoisomerase, but in this case, it is the human topoisomerase II.[4] This enzyme is crucial for resolving DNA topological problems that arise during replication and transcription in rapidly dividing cancer cells. Vosaroxin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of lethal double-strand breaks, triggering apoptosis (programmed cell death) in cancer cells.[4]

The Future of 1,8-Naphthyridines: A Scaffold of Endless Possibilities

The journey of 1,8-naphthyridine compounds from a synthetic curiosity to a cornerstone of modern medicine is a powerful illustration of the dynamic nature of drug discovery. The scaffold's proven success as a versatile pharmacophore continues to inspire the design and synthesis of novel derivatives with a wide array of biological activities.[5][6] Current research is actively exploring the potential of 1,8-naphthyridines in areas such as neurodegenerative diseases, viral infections, and inflammatory disorders.[5][7][8][9] As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the 1,8-naphthyridine scaffold is poised to remain a central player in the development of the next generation of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Potential of 4-Chloro-2-methyl-1,8-naphthyridine: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the 1,8-Naphthyridine Scaffold

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities capable of combating multidrug-resistant pathogens. Within the armamentarium of medicinal chemistry, the 1,8-naphthyridine core stands as a privileged scaffold. This nitrogen-containing heterocyclic system is the foundational structure of nalidixic acid, the progenitor of the quinolone class of antibiotics.[1][2] The mechanism of action for many compounds in this class involves the crucial inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2] This guide focuses on a specific derivative, 4-Chloro-2-methyl-1,8-naphthyridine, a chemical intermediate poised for exploration in the development of next-generation antimicrobial agents.[1] While extensive public-domain data on the specific antimicrobial spectrum of this compound is emerging, its structural features suggest significant potential, meriting a detailed examination of its synthesis, likely mechanisms of action, and robust protocols for its biological evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial discovery.

Chemical Identity and Synthesis

Chemical Structure:

This compound is a derivative of the 1,8-naphthyridine core, featuring a chloro group at the 4-position and a methyl group at the 2-position. These substitutions are critical for its reactivity and potential biological activity. The chloro group, in particular, serves as a versatile handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Chemical structure of this compound.

Synthetic Pathway:

The synthesis of this compound can be achieved through various established methods for constructing the 1,8-naphthyridine ring system. A common approach involves the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic compounds, followed by cyclization.

Illustrative Synthetic Protocol (Vilsmeier-Haack Cyclization):

-

Starting Material: N-(pyridin-2-yl)acetamide is a common precursor.

-

Vilsmeier Reagent Formation: In a suitable solvent such as dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at a controlled temperature (typically 0-5°C) to form the Vilsmeier reagent.

-

Formylation and Cyclization: The N-(pyridin-2-yl)acetamide is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated, leading to the formation of the 2-chloro-1,8-naphthyridine-3-carbaldehyde intermediate.

-

Modification to Target Compound: Further chemical modifications would be required to replace the 3-carbaldehyde with a hydrogen and introduce the 2-methyl and 4-chloro substituents. The specifics of these subsequent steps can vary based on the desired yield and purity.

Caption: Generalized workflow for the synthesis of this compound.

Anticipated Antimicrobial Activity and Mechanism of Action

While specific antimicrobial data for this compound is not extensively available in the public domain, the broader class of 1,8-naphthyridine derivatives has been widely studied.[3][4] These studies provide a strong basis for predicting the potential activity and mechanism of action of the target compound.

Primary Mechanism of Action: DNA Gyrase Inhibition

The foundational mechanism of action for many antimicrobial 1,8-naphthyridines is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[1][2] This enzyme is critical for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to a lethal accumulation of double-strand breaks. It is highly probable that this compound and its derivatives will exhibit a similar mode of action.

References

The Ascendant Trajectory of Substituted 1,8-Naphthyridines in Oncology Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Novel Anticancer Scaffolds

The landscape of oncology is in a perpetual state of evolution, driven by the dual challenges of therapeutic resistance and the need for greater selectivity in targeting malignant cells. In this pursuit, the heterocyclic compound 1,8-naphthyridine has emerged as a privileged scaffold, a foundational structure of significant interest in medicinal chemistry.[1][2][3] Its rigid, planar geometry and the strategic placement of nitrogen atoms create a framework ripe for functionalization, enabling the design of molecules that can interact with a diverse array of biological targets implicated in cancer progression. This guide provides a deep dive into the anticancer properties of substituted 1,8-naphthyridines, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

The 1,8-Naphthyridine Core: A Versatile Pharmacophore

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system, serves as an excellent starting point for the design of novel therapeutics. Its chemical tractability allows for substitutions at various positions, profoundly influencing the molecule's steric, electronic, and pharmacokinetic properties. This adaptability is a key reason for the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

Synthetic Strategies: From Classical to Green Approaches

The synthesis of the 1,8-naphthyridine core can be achieved through various established methods, such as the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. Modern synthetic advancements have also introduced more environmentally friendly "green" approaches, including microwave-assisted and ionic liquid-mediated reactions, which offer improved yields and reduced reaction times.[6]

Unraveling the Multifaceted Anticancer Mechanisms of Substituted 1,8-Naphthyridines

The anticancer prowess of 1,8-naphthyridine derivatives stems from their ability to interfere with multiple critical cellular processes. This pleiotropic activity not only enhances their potency but also holds the potential to circumvent resistance mechanisms that plague many single-target agents.

DNA Topoisomerase Inhibition: Inducing Catastrophic DNA Damage

One of the most well-documented mechanisms of action for 1,8-naphthyridine derivatives is the inhibition of DNA topoisomerases.[4][6][7] These essential enzymes resolve topological DNA strains during replication and transcription. By stabilizing the transient covalent complex between topoisomerase and DNA, these compounds lead to the accumulation of double-strand breaks, ultimately triggering apoptosis. A notable example is the derivative vosaroxin, which has been investigated in clinical trials for its potent topoisomerase II inhibitory activity.[4]

Experimental Protocol: Topoisomerase II Inhibition Assay (Plasmid-Based)

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and ATP in an appropriate assay buffer.

-

Compound Incubation: Add varying concentrations of the test 1,8-naphthyridine derivative to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (vehicle).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the topoisomerase to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A potent inhibitor will prevent the relaxation of the supercoiled plasmid, resulting in a prominent supercoiled DNA band.

Kinase Inhibition: Disrupting Oncogenic Signaling Cascades

Receptor tyrosine kinases (RTKs) are pivotal regulators of cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers.[2] Several substituted 1,8-naphthyridines have been designed as potent inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR) and c-Met.[1][8] By blocking the ATP-binding site of these kinases, these compounds can halt the downstream signaling pathways that drive tumor progression. More recently, 1,8-naphthyridinone derivatives have been identified as selective and potent inhibitors of PKMYT1, a crucial regulator of the G2/M cell cycle transition.[9]

Diagram: Generalized Kinase Inhibition by a 1,8-Naphthyridine Derivative

Caption: Inhibition of a receptor tyrosine kinase by a 1,8-naphthyridine derivative.

Induction of Apoptosis and Cell Cycle Arrest

A significant number of 1,8-naphthyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, and causing cell cycle arrest.[6][7] For instance, certain derivatives have been shown to arrest the cell cycle at the S and G1/S phases in HepG-2 cells, subsequently triggering apoptosis.[7] This is often a downstream consequence of the primary mechanism of action, such as DNA damage or kinase inhibition.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for analyzing cell cycle distribution after drug treatment.

Structure-Activity Relationship (SAR) and In Vitro Cytotoxicity

The potency of 1,8-naphthyridine derivatives is highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing the lead compounds to enhance their anticancer activity and selectivity.[4][6][10]

For example, studies have shown that:

-

Halogen substitutions on the 1,8-naphthyridine-3-carboxamide scaffold can lead to potent cytotoxic activity.[11][12]

-

The presence of electron-withdrawing groups and hydrogen bond donors can significantly enhance the cytotoxic effects of some derivatives.[10]

-

Modifications at the C-2, C-3, and C-7 positions have been extensively explored to improve anticancer efficacy.[4][12]

Quantitative Data on Cytotoxicity

The in vitro anticancer activity of these compounds is typically evaluated using cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.[4] The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [11][12] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [11][12] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [11][12] |

| Compound 29 | SW620 (Colon) | 1.4 | [11][12] |

| Compound 12 | HBL-100 (Breast) | 1.37 | [5] |

| Compound 16 | HeLa (Cervical) | 0.7 | [4] |

| Compound 16 | HL-60 (Leukemia) | 0.1 | [4] |

| Derivative 10c | MCF7 (Breast) | 1.47 | [13] |

| Derivative 8d | MCF7 (Breast) | 1.62 | [13] |

| Derivative 4d | MCF7 (Breast) | 1.68 | [13] |

Future Directions and Conclusion

Substituted 1,8-naphthyridines represent a highly promising class of anticancer agents with diverse mechanisms of action.[1][3][6] The continued exploration of this scaffold, guided by rational drug design and comprehensive SAR studies, is likely to yield novel drug candidates with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo performance and on identifying predictive biomarkers to guide their clinical development. The versatility of the 1,8-naphthyridine core ensures that it will remain a focal point of innovation in the quest for next-generation cancer therapeutics.

References

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature | Semantic Scholar [semanticscholar.org]

- 7. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]